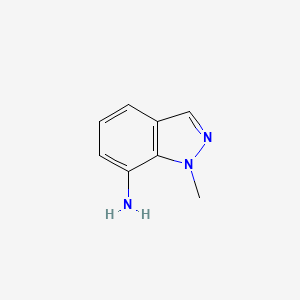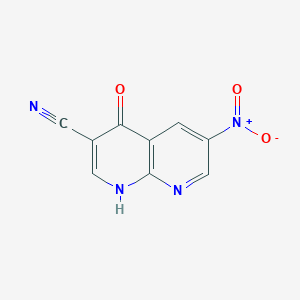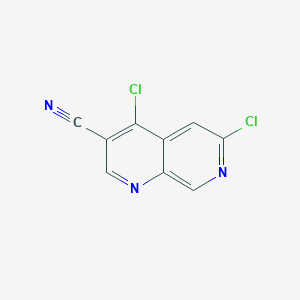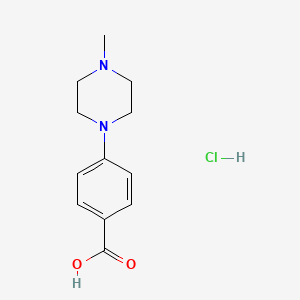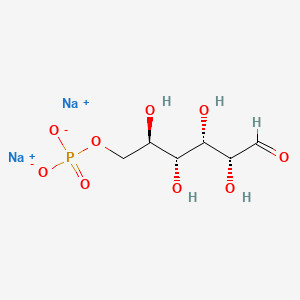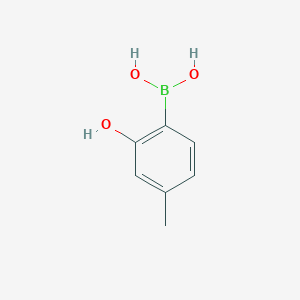
5-(Methylsulfanyl)-1,2,3,4-thiatriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(Methylsulfanyl)-1,2,3,4-thiatriazole is a derivative of the 1,2,4-triazole family, which is characterized by the presence of a triazole ring, a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The methylsulfanyl group attached to the triazole ring is a functional group containing sulfur, which can significantly influence the chemical and physical properties of the compound. The triazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives often involves the alkylation of existing triazole compounds with various alkyl halides or other substituents. For instance, the alkylation of 5-(4,6-dimethyl-2-pyrimidinylsulfanyl)methyl-1,2,4-triazole-3-thione with different alkylating agents leads to the formation of S-substituted 1,2,4-triazoles . Similarly, the interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines under solvent-free conditions results in the formation of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines, demonstrating the versatility of triazole chemistry .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as NMR, IR, and X-ray diffraction. For example, the X-ray diffraction study of tautomeric triazole compounds reveals the preference of certain tautomeric forms in the crystal structure . The molecular structure is also influenced by the nature of the substituents, as seen in the crystallographic data of triazolylpyridine-2-amine, which forms intermolecular contacts in the crystal lattice .
Chemical Reactions Analysis
Triazole derivatives undergo a variety of chemical reactions, including cycloaddition-elimination reactions with isocyanates to yield thiadiazolidine-3-ones . The reactivity of these compounds can be influenced by the substituents present on the triazole ring, as well as by the reaction conditions such as the use of catalysts or solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure. The presence of the methylsulfanyl group can affect the compound's solubility, boiling point, and melting point. The vibrational wavenumbers obtained from FT-IR spectroscopy provide insights into the bonding and electronic structure of the compound, such as the NH stretching wavenumber indicating the weakening of the NH bond . The molecular electrostatic potential map from theoretical studies can predict sites for nucleophilic attack, which is valuable for understanding the compound's reactivity . Additionally, the antimycobacterial activity of some triazole derivatives has been evaluated, showing moderate activity against various Mycobacterium species .
科学的研究の応用
Chemical Properties and Synthesis
5-(Methylsulfanyl)-1,2,3,4-thiatriazole is part of the 1,2,3,4-thiatriazoles class, which are known for their instability and propensity to decompose upon heating, sometimes even detonating at their melting points. These compounds are generally synthesized via the treatment of thiohydrazides with nitrous acid. The chemical properties of 1,2,3,4-thiatriazoles, including those substituted with C-radicals such as 5-(Methylsulfanyl)-1,2,3,4-thiatriazole, have been studied in detail, emphasizing their instability and decomposing nature (Jensen & Pedersen, 1964).
Synthetic Applications and Degradative Studies
5-(Methylsulfanyl)-1,2,3,4-thiatriazole derivatives are utilized in various synthetic applications. For example, 5-aryl- and 5-alkyl-1,2,3,4-thiatriazoles have been synthesized for spectroscopic studies. Their thermal decomposition yields nitriles, nitrogen, and sulfur, highlighting the potential use of these compounds in generating these products (Lieber, Rao, & Orlowski, 1963).
Reactions with Isocyanates
The reactivity of 4-methyl-5-(substituted)imino-1,2,3,4-thiatriazolines with isocyanates has been explored, yielding thiadiazolidine derivatives. This study offers insights into the reactivity of thiatriazole derivatives, which can contribute to the development of new synthetic routes for heterocyclic compounds (L'abbé et al., 1991).
Ultraviolet Absorption and Electronic Properties
The ultraviolet absorption spectra of 5-(substituted)amino-1,2,3,4-thiatriazoles, including those with methylsulfanyl substitutions, have been analyzed. These studies are crucial for understanding the electronic properties of thiatriazole rings and their potential applications in various fields, such as materials science (Lieber et al., 1959).
Molecular Docking and Activity Prediction
Molecular docking studies and activity prediction of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione have been conducted. These studies provide valuable insights into the potential biological activities of thiatriazole derivatives and their interactions with biological targets (Panicker et al., 2015).
特性
IUPAC Name |
5-methylsulfanylthiatriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S2/c1-6-2-3-4-5-7-2/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFVCGKEJAKAGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600671 |
Source


|
| Record name | 5-(Methylsulfanyl)-1,2,3,4-thiatriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfanyl)-1,2,3,4-thiatriazole | |
CAS RN |
52098-77-8 |
Source


|
| Record name | 5-(Methylsulfanyl)-1,2,3,4-thiatriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

